Structural Differentiation – Methylthio Substituent Introduces Key Pharmacophoric Elements Absent in Des-Methylthio Analogs
The target compound is distinguished from the closest commercially available comparator, 2-benzamido-N-methyl-3-thiophenecarboxamide (BDBM42842), by a 3-methylthio substituent on the benzamido phenyl ring. This group increases computed lipophilicity (cLogP ~3.76) [1] and introduces a sulfur atom capable of engaging the kinase hinge region or hydrophobic back pocket, a feature absent in the comparator. In the broader 2-acylaminothiophene-3-carboxamide class, similar hydrophobic substituents at this position have been linked to improved FLT3 and IKK-2 inhibitory potency [2].
| Evidence Dimension | Ligand lipophilicity (cLogP) and H-bond donor/acceptor profile |
|---|---|
| Target Compound Data | cLogP 3.76; TPSA 44.24 Ų; HBD 0; HBA 4 [1] |
| Comparator Or Baseline | 2-Benzamido-N-methyl-3-thiophenecarboxamide (BDBM42842): cLogP ~2.5 (estimated); HBD 1; HBA 4 |
| Quantified Difference | ΔcLogP ≈ +1.3 log units; ΔHBD = –1 |
| Conditions | In silico computed properties; compounds compared at neutral pH |
Why This Matters
For a researcher procuring kinase inhibitor tool compounds, the altered lipophilicity and HBD profile directly affect membrane permeability, solubility, and off-target binding liability, offering a meaningful differentiation point for selecting this compound over the simpler 2-benzamido analog.
- [1] SILDrug/IBB Warsaw. Predicted Properties for C₁₄H₁₄N₂O₂S₂: cLogP 3.76, TPSA 44.24 Ų, HBD 0, HBA 4. View Source
- [2] MedChemExpress. Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3; Thiophene carboxamide compounds as inhibitors of IKK-2 (AstraZeneca AB, US7125896). View Source
